A Comprehensive Technical Guide to (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine for Researchers and Drug Development Professionals
Introduction: (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine that has emerged as a highly valuable ligand in the field of asymmetric synthesis. Its rigid cyclohexane backbone and tunable nitrogen donors make it an effective component of catalysts for a variety of enantioselective transformations. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in the development of chiral pharmaceuticals.
Core Properties and Specifications
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is a white to light yellow crystalline solid at room temperature. Its chirality and ability to form stable metal complexes are central to its utility in asymmetric catalysis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 87583-89-9[1] |
| Molecular Formula | C₈H₁₈N₂[2][3] |
| Molecular Weight | 142.24 g/mol [2][3] |
| Synonyms | (1S,2S)-(+)-1,2-Bis(methylamino)cyclohexane, (S,S)-(+)-N,N′-Dimethyl-1,2-cyclohexanediamine[1] |
| InChI Key | JRHPOFJADXHYBR-YUMQZZPRSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow to light orange powder or lump[1] |
| Melting Point | 41.0 to 47.0 °C[1] |
| Boiling Point | 180 °C (estimated)[4]; 78-80 °C at 18 mmHg (for the trans isomer)[5] |
| Density | 0.92 g/cm³ (estimated)[4] |
| Optical Rotation | [α]²⁰/D +145±5°, c = 4.47 in chloroform |
| Solubility | Slightly soluble in water[2] |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is typically achieved through the reductive amination of the commercially available (1S,2S)-(-)-1,2-diaminocyclohexane. This method provides a direct and efficient route to the desired N,N'-dimethylated product while retaining the stereochemical integrity of the starting material.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
(1S,2S)-(-)-1,2-Diaminocyclohexane
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve (1S,2S)-(-)-1,2-diaminocyclohexane (1 equivalent) in methanol. Cool the solution in an ice bath. To this, slowly add formaldehyde solution (2.2 equivalents). Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the bis-imine intermediate.
-
Reduction: Cool the reaction mixture again in an ice bath. In small portions, add sodium borohydride (2.5 equivalents) to the solution, controlling the rate of addition to manage the exothermic reaction and gas evolution. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine as a colorless to pale yellow liquid, which may solidify upon standing.
Applications in Asymmetric Catalysis
The primary application of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is as a chiral ligand in transition metal-catalyzed asymmetric reactions. It is particularly effective in asymmetric transfer hydrogenation of ketones and imines, a key transformation in the synthesis of chiral alcohols and amines.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst bearing the (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
-
Acetophenone
-
Isopropanol
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Potassium tert-butoxide (KOtBu)
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine (0.01 equivalents) in isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent).
-
Initiation: Add a solution of potassium tert-butoxide (0.1 equivalents) in isopropanol to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: Once the reaction is complete, quench with water and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess of the resulting (S)-1-phenylethanol can be determined by chiral HPLC or GC.
Role in Drug Development and Logical Workflow
While (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine is not directly involved in biological signaling pathways, its role in the synthesis of chiral pharmaceuticals is crucial.[6][7][8] Chiral molecules are fundamental in drug design as different enantiomers can have vastly different pharmacological activities. This chiral ligand enables the efficient and highly selective synthesis of single-enantiomer drug intermediates, which is a critical step in the development of safe and effective medicines.
The following diagram illustrates a logical workflow for the application of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine in a drug development context.
Caption: Workflow for the application of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine in drug development.
The following diagram illustrates the general experimental workflow for the synthesis of the chiral ligand itself.
Caption: Experimental workflow for the synthesis of (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine.
References
- 1. (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine | 87583-89-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | 87583-89-9 [chemicalbook.com]
- 3. (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 894493-95-9 CAS MSDS ((1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. trans-N,N -Dimethylcyclohexane-1,2-diamine 97 67579-81-1 [sigmaaldrich.com]
- 6. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
